molecular formula C12H16N2O4S B5622914 N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Cat. No.: B5622914
M. Wt: 284.33 g/mol
InChI Key: ZBJYYUUZOZOCNV-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a morpholine ring, a benzenesulfonamide group, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with morpholine in the presence of a base, followed by the introduction of an oxoethyl group. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
  • N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Uniqueness

N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring and the oxoethyl linkage differentiates it from other sulfonamides, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-12(14-6-8-18-9-7-14)10-13-19(16,17)11-4-2-1-3-5-11/h1-5,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYYUUZOZOCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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